Corpaine
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Overview
Description
Corpaine is a member of isoquinolines.
Scientific Research Applications
Scientific Research Principles and Rigor : The importance of rigor in scientific research, including design, methodology, and interpretation, is crucial for the credibility of any findings, including those related to Corpaine (Hofseth, 2017). This ensures robust and unbiased results, which are essential for advancing scientific knowledge.
Synthesis and Chemical Analysis : The synthesis and analysis of spirobenzylisoquinoline alkaloids, a category to which Corpaine belongs, are fundamental in understanding its properties and potential applications. The generalized approach to synthesizing alkaloids like Corpaine highlights the importance of chemical analysis in pharmaceutical research (Dime & Mclean, 1979).
Ethical Considerations in Scientific Research : Ethical considerations play a significant role in scientific research, including studies involving Corpaine. Principalism, an approach in medical ethics, could be relevant in guiding ethical research practices (Döring, Goldie, & McGuinness, 2011).
Collaborative and Participatory Research : The use of hackathons and collaborative methods can accelerate scientific discoveries, including in fields related to Corpaine. Such approaches encourage peer review and reproducibility of scientific analyses (Ghouila et al., 2018).
Data Sharing and Management : Effective data sharing and management are key in scientific research. This is applicable in studies involving Corpaine, where data sharing can enhance verification of results and facilitate further research (Tenopir et al., 2011).
properties
Product Name |
Corpaine |
---|---|
Molecular Formula |
C20H19NO6 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(1S,8'S)-7,8'-dihydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one |
InChI |
InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(25-2)13(22)8-12(10)20(21)18(23)11-3-4-14-17(27-9-26-14)16(11)19(20)24/h3-4,7-8,19,22,24H,5-6,9H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
NVOAXRBBRLDXSC-VQTJNVASSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@]13[C@H](C4=C(C3=O)C=CC5=C4OCO5)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13C(C4=C(C3=O)C=CC5=C4OCO5)O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.